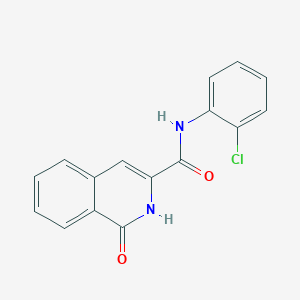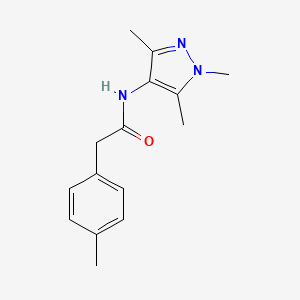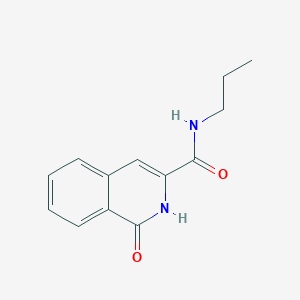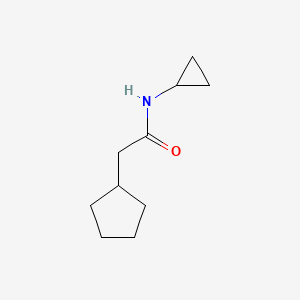
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT belongs to the class of thiophene carboxamides and is a non-protein amino acid derivative.
Applications De Recherche Scientifique
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the growth and feed intake of livestock, as well as improve the quality of meat. In aquaculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its ability to attract fish and increase their feeding activity. In medicine, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use as an anti-cancer agent, as well as for its ability to improve memory and cognitive function.
Mécanisme D'action
The mechanism of action of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is not fully understood. However, it is believed that 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide acts as a pheromone, which is a chemical signal that triggers a specific behavior in animals. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is believed to stimulate the olfactory receptors in animals, which leads to an increase in feeding activity and growth.
Biochemical and Physiological Effects:
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects in animals. In livestock, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of growth hormone and insulin-like growth factor-1, which leads to an increase in growth and feed intake. In fish, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which leads to an increase in feeding activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control of the concentration and purity of the compound. Additionally, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is relatively stable and can be stored for long periods of time. However, one limitation of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide. One direction is to further investigate its mechanism of action and how it interacts with various receptors in animals. Another direction is to study its potential use in other fields, such as veterinary medicine and human health. Additionally, more research is needed to determine the optimal concentration and dosage of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide for different applications.
Méthodes De Synthèse
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with isopropyl chloroformate and then reacting the resulting intermediate with propan-2-amine. Another method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-ol and thionyl chloride, followed by reacting the resulting intermediate with propan-2-amine. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can also be synthesized using other methods, such as the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-amine and isobutyl chloroformate.
Propriétés
IUPAC Name |
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-6(2)11-10(12)9-5-7(3)8(4)13-9/h5-6H,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZIXCIFHGALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)







![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
